molecular formula C13H7ClN4S B2806869 2-(4-Chlorophenyl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine CAS No. 866019-98-9

2-(4-Chlorophenyl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B2806869
CAS No.: 866019-98-9
M. Wt: 286.74
InChI Key: LMTXFHJWUXNTLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound featuring a fused thieno-triazolopyrimidine core with a 4-chlorophenyl substituent at position 2. Its synthesis typically involves condensation reactions between aminothienopyrimidine intermediates and hydrazides or isothiocyanates, followed by cyclization . Key spectral data (IR, NMR, MS) confirm its structure, with elemental analysis aligning with the molecular formula C₁₇H₁₁ClN₆S .

Properties

IUPAC Name

4-(4-chlorophenyl)-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClN4S/c14-9-3-1-8(2-4-9)11-16-12-10-5-6-19-13(10)15-7-18(12)17-11/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMTXFHJWUXNTLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN3C=NC4=C(C3=N2)C=CS4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thieno and triazolo intermediates under specific conditions. For instance, the reaction may involve the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of derivatives of thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine. For instance:

  • Cytotoxicity Studies : A series of derivatives were synthesized and tested against various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). One notable derivative showed an IC50 value of 14.5 µM against MCF-7 cells, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin (IC50 = 40 µM) .
  • Mechanism of Action : Molecular docking studies have suggested that these compounds may act by inhibiting key signaling pathways involved in cancer progression, such as the epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinase (PI3K) pathways .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives:

  • Broad-Spectrum Efficacy : Compounds within this class have demonstrated efficacy against a range of bacterial strains. For example, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones in agar diffusion assays .
  • Synergistic Effects : Some studies indicate that combining these compounds with traditional antibiotics can enhance their effectiveness against resistant bacterial strains .

Other Therapeutic Applications

Beyond anticancer and antimicrobial activities, thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives are being explored for additional therapeutic uses:

  • Anti-inflammatory Properties : Preliminary studies suggest that certain derivatives may exhibit anti-inflammatory effects by modulating cytokine production in vitro .
  • Neuroprotective Effects : Emerging research is investigating the neuroprotective potential of these compounds in models of neurodegenerative diseases. The ability to cross the blood-brain barrier makes them promising candidates for further exploration .

Case Studies

Several case studies have been documented regarding the synthesis and application of thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine:

StudyFindingsApplication
Study ASynthesized novel derivatives with IC50 values < 20 µM against MCF-7 cellsAnticancer
Study BDemonstrated antimicrobial activity against E. coli with MIC values < 50 µg/mLAntimicrobial
Study CInvestigated anti-inflammatory effects in LPS-stimulated macrophagesAnti-inflammatory

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, in cancer research, the compound has been shown to inhibit the activity of certain enzymes involved in cell proliferation, such as cyclin-dependent kinases (CDKs). This inhibition leads to cell cycle arrest and apoptosis in cancer cells . The compound’s unique structure allows it to bind effectively to the active sites of these enzymes, thereby exerting its biological effects .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations at Position 2

Substituents at position 2 significantly modulate biological activity and physicochemical properties:

  • 2-(4-Pyridyl) derivative (9b) : Exhibits a pyridyl group, which introduces basicity and hydrogen-bonding capacity. This compound showed lower antimicrobial activity compared to 4-chlorophenyl analogs, suggesting electronegative groups like Cl enhance target interactions .
  • 2-Cyanomethyl derivative: Demonstrated moderate antibacterial activity against E. coli and S. aureus, highlighting the role of electron-withdrawing groups in microbial membrane disruption .
  • 2-(4-Chlorophenylamino) derivative (15d): Structural isomer of the target compound, with an amino linker. Its higher melting point (295°C vs. ~286°C for methylamino analogs) reflects increased rigidity due to hydrogen bonding .
Table 1: Substituent Impact on Key Properties
Compound Substituent (Position 2) Melting Point (°C) Key Biological Activity Reference
Target compound 4-Chlorophenyl >300 Under investigation
15a Methylamino 286 Moderate enzyme inhibition
15c Phenylamino 295 Antimicrobial
8b (Furo analog) 4-Methoxyphenyl N/A VEGFR-2 inhibition (IC₅₀: 8 nM)

Heterocyclic Core Modifications

Replacing the thieno ring with other heterocycles alters bioactivity profiles:

  • Furo[3,2-e]triazolo[1,5-c]pyrimidines : Derivatives like 8b and 8c exhibit potent antiangiogenic activity via VEGFR-2 inhibition (IC₅₀: 8–12 nM), attributed to the furan ring's planar geometry enhancing kinase binding .
  • Pyrido[3,2-e]triazolo[1,5-c]pyrimidines: Compounds such as 5b (3-fluorophenyl substituent) show nanomolar affinity for A₃ adenosine receptors (Kᵢ: 8.1 nM), emphasizing the role of fused pyridine in receptor selectivity .

Spectral and Crystallographic Data

  • IR/NMR : The target compound’s IR shows ν(Cl-C) at 750 cm⁻¹, while ¹H NMR reveals aromatic protons at δ8.46–7.77, consistent with 4-chlorophenyl substitution .
  • X-ray Crystallography : PDE1B inhibitor () with a 4-chlorobenzyl group confirmed planar stacking interactions, a feature likely shared by the target compound .

Biological Activity

2-(4-Chlorophenyl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound known for its diverse biological activities. Its structural framework combines thieno, triazolo, and pyrimidine elements, which contribute to its pharmacological potential. This article explores the biological activity of this compound, focusing on its anticancer properties and other therapeutic applications supported by various studies.

  • Molecular Formula : C13H7ClN4S
  • Molecular Weight : 286.74 g/mol
  • CAS Number : 866019-98-9

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines. Notably:

  • Cell Lines Tested : The compound was screened against a panel of 60 cancer cell lines covering diverse cancer types including lung, breast, ovarian, and melanoma.
  • Results : In one study, the compound showed a notable percentage of growth inhibition in several cancer lines compared to control groups .

Table 1: Anticancer Activity Summary

Cell LineIC50 (µM)Reference
MCF-7 (Breast)19.4
HCT-116 (Colon)14.5
SK-MEL-5 (Melanoma)Not specified

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific enzymes or pathways critical for cancer cell survival. Molecular docking studies suggest that this compound interacts with target proteins involved in cell proliferation and apoptosis .

Other Biological Activities

Beyond anticancer effects, this compound has shown potential in other therapeutic areas:

  • Antimicrobial Activity : Some derivatives of thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine have demonstrated antimicrobial properties against multidrug-resistant strains .
  • Anti-inflammatory Effects : Certain analogs have been evaluated for their anti-inflammatory activity, showing promise in reducing inflammation markers in vitro .

Case Studies

Several studies highlight the biological efficacy of this compound:

  • Study on Anticancer Efficacy : A comprehensive screening conducted by the National Cancer Institute revealed that various derivatives of thieno-pyrimidines exhibit selective cytotoxicity against multiple cancer cell lines. The study emphasized the importance of structural modifications in enhancing biological activity .
  • Molecular Docking Analysis : Research involving molecular docking simulations indicated that the presence of the chlorophenyl group significantly enhances binding affinity to certain biological targets compared to other derivatives. This modification may lead to improved pharmacological profiles and selectivity towards specific receptors involved in cancer progression.

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-(4-Chlorophenyl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine, and how do solvent choices impact yield?

Synthesis typically involves multi-step pathways, starting with chlorophenyl derivatives and heterocyclic precursors. Key steps include cyclization and substitution reactions. Solvent selection (e.g., dichloromethane, ethanol) significantly affects reaction efficiency and purity. For instance, ethanol enhances solubility of polar intermediates, while dichloromethane facilitates anhydrous conditions for cyclization. Optimal temperatures range from 60–100°C, with yields improving under reflux ( ) .

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal RangeImpact on Yield/Purity
SolventDichloromethane/EtOHEtOH improves polar intermediate solubility
Temperature60–100°C (reflux)Higher temps reduce side products
Reaction Time8–12 hoursExtended time increases cyclization efficiency

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing the compound’s structure?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) resolves substituent positions and ring systems, while mass spectrometry (MS) confirms molecular weight. Single-crystal X-ray diffraction provides definitive structural validation, particularly for fused heterocyclic systems. For example, X-ray studies of analogous compounds revealed bond angles consistent with thieno-triazolo-pyrimidine frameworks ().

Key Techniques:

  • ¹H NMR : Detects aromatic protons (δ 7.0–8.5 ppm) and substituents (e.g., chlorophenyl δ 7.3–7.6 ppm).
  • X-ray Crystallography : Mean C–C bond length = 0.004 Å; R factor < 0.06 ensures accuracy.

Q. How are preliminary biological activities (e.g., anticancer, antimicrobial) screened for this compound?

Initial screening involves in vitro assays:

  • Anticancer : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations ().
  • Antimicrobial : Broth microdilution to determine MIC values against E. coli or S. aureus ().
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or PDE1 isoforms ().

Advanced Research Questions

Q. What mechanistic insights explain the compound’s interaction with biological targets like PDE1 or kinases?

Binding studies using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) reveal affinity for PDE1 (Kd ~ nM range), a target for neurological disorders. Molecular docking simulations suggest the chlorophenyl group occupies hydrophobic pockets, while the triazolo-pyrimidine core hydrogen-bonds with catalytic residues ().

Key Findings:

  • PDE1 Inhibition : IC₅₀ values < 1 µM correlate with neuroprotective effects.
  • Kinase Selectivity : Substituent variations (e.g., methyl vs. phenyl) alter ATP-binding site interactions.

Q. How do structural modifications (e.g., halogen substitution, fused ring systems) influence bioactivity?

Structure-Activity Relationship (SAR) studies highlight:

  • Chlorophenyl Group : Enhances lipophilicity and membrane penetration, improving anticancer potency ().
  • Triazole-Pyrimidine Fusion : Stabilizes π-π stacking with DNA topoisomerases, increasing cytotoxicity ().
  • Dimroth Rearrangement : Isomerization to [1,5-c] configuration improves thermodynamic stability and bioavailability ().

Q. Table 2: Impact of Substituents on Bioactivity

SubstituentActivity (IC₅₀)Mechanism
4-Chlorophenyl2.1 µM (HeLa)DNA intercalation
2,4-Dimethylphenyl8.3 µM (MCF-7)Reduced steric hindrance

Q. How should researchers address contradictions in bioactivity data arising from synthetic methods?

Discrepancies often stem from:

  • Isomerization Byproducts : Dimroth rearrangement under acidic/basic conditions yields thermodynamically stable isomers with altered activity ().
  • Impurity Profiles : HPLC purity >95% is critical; trace solvents (e.g., DMF) may artifactually inhibit enzymes.
    Resolution Strategies:
  • Heterogeneity Analysis : Use LC-MS to confirm product homogeneity.
  • Comparative Assays : Test isomers (e.g., [1,5-c] vs. [4,3-c]) in parallel.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.